Dibenzo-p-dioxin-1-ol
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Overview
Description
Dibenzo-p-dioxin-1-ol, also known as dibenzo-para-dioxin-1-ol, is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with a hydroxyl group attached to one of the benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo-p-dioxin-1-ol typically involves the condensation of catechol (1,2-dihydroxybenzene) molecules. The reaction proceeds through the formation of ether-type intermediates, which then undergo cyclization to form the dioxin ring structure . The reaction conditions often require a catalyst and controlled temperature to ensure the proper formation of the dioxin ring.
Industrial Production Methods
Industrial production of this compound is less common due to its toxic nature. it can be produced as a by-product during the synthesis of other haloaromatic compounds, bleaching of pulp, recycling of metals, and incineration of chlorine-containing organic materials .
Chemical Reactions Analysis
Types of Reactions
Dibenzo-p-dioxin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogenation can occur, leading to the formation of polychlorinated or polybrominated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions typically use chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various halogenated derivatives, quinones, and dihydro compounds .
Scientific Research Applications
Dibenzo-p-dioxin-1-ol and its derivatives have several scientific research applications:
Chemistry: Used as a model compound to study the formation and behavior of dioxins.
Biology: Investigated for its effects on biological systems, particularly its toxicological impact.
Medicine: Studied for its potential role in disrupting endocrine functions and its carcinogenic properties.
Industry: Monitored as a pollutant and studied for methods of degradation and removal from the environment
Mechanism of Action
The mechanism of action of dibenzo-p-dioxin-1-ol involves its interaction with the aryl hydrocarbon receptor (AhR)This binding leads to the activation or repression of various genes involved in xenobiotic metabolism, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have similar structures but contain chlorine atoms.
Polychlorinated dibenzofurans (PCDFs): Structurally similar but differ in the position of the oxygen atoms.
Polychlorinated biphenyls (PCBs): Share dioxin-like toxic properties but have different structural arrangements
Uniqueness
Dibenzo-p-dioxin-1-ol is unique due to its specific hydroxyl group, which influences its reactivity and interaction with biological systems. Its formation and behavior as a pollutant are also distinct compared to its chlorinated and brominated counterparts .
Properties
CAS No. |
30615-93-1 |
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Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
dibenzo-p-dioxin-1-ol |
InChI |
InChI=1S/C12H8O3/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7,13H |
InChI Key |
JFBKRDUXSLQYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC(=C3O2)O |
Origin of Product |
United States |
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